molecular formula C15H9ClN2O4 B2516292 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide CAS No. 554404-36-3

2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide

Cat. No.: B2516292
CAS No.: 554404-36-3
M. Wt: 316.7
InChI Key: VZSZEDDJEQERHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Chlorination and acetamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .

Properties

IUPAC Name

2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZEDDJEQERHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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